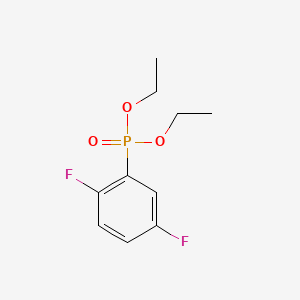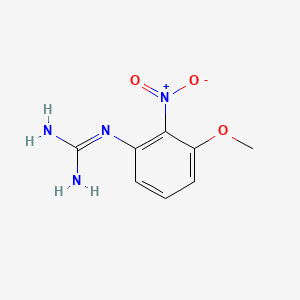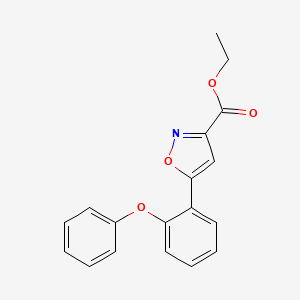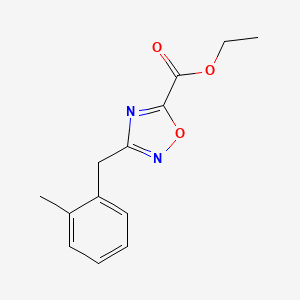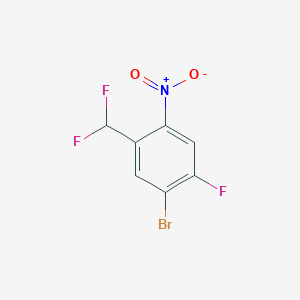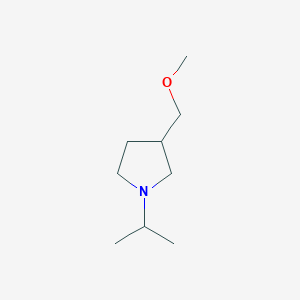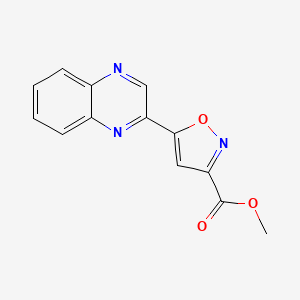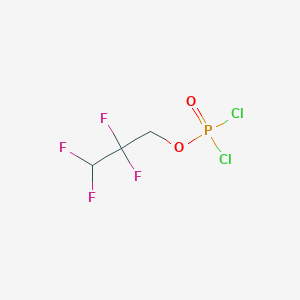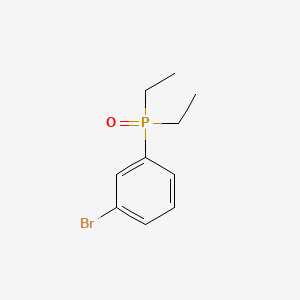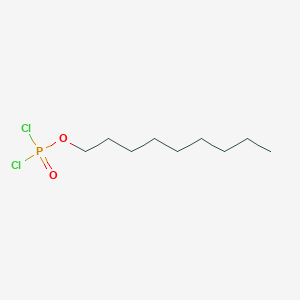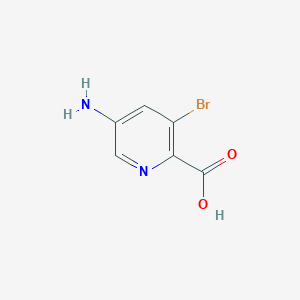
5-Amino-3-bromopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromopicolinic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5th position and a bromine atom at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopicolinic acid with ammonia or an amine source under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 5-Amino-3-bromopicolinic acid may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-bromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Amino-3-bromopicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromopicolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various chemical interactions, while the bromine atom can influence the compound’s reactivity and binding properties. These interactions can affect biological processes and chemical reactions, making the compound valuable for research and development.
Comparison with Similar Compounds
- 3-Amino-5-hydroxybenzoic acid
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
- 3-Amino-5-methoxyisonicotinic acid
- 5-Aminopyridine-2-carboxylic acid
Uniqueness: 5-Amino-3-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-amino-3-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) |
InChI Key |
XQWQQEVYWAWSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


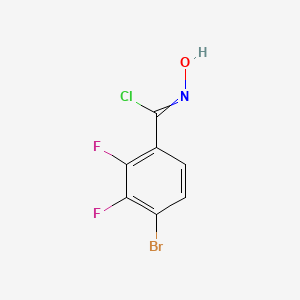
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
